BenchChemオンラインストアへようこそ!

Methyl 1-amino-4-ethylcycloheptane-1-carboxylate

Lipophilicity Drug Design SAR

Methyl 1-amino-4-ethylcycloheptane-1-carboxylate (CAS 1493205-46-1) is a non-proteinogenic, α,α-dialkylated amino acid ester belonging to the 1-aminocycloalkane-1-carboxylic acid (Acnc) class. It features a seven-membered cycloheptane ring with a rare 4-ethyl substituent, conferring distinct conformational and physicochemical properties compared to more common five- or six-membered ring analogs.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B13573241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-4-ethylcycloheptane-1-carboxylate
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCC1CCCC(CC1)(C(=O)OC)N
InChIInChI=1S/C11H21NO2/c1-3-9-5-4-7-11(12,8-6-9)10(13)14-2/h9H,3-8,12H2,1-2H3
InChIKeyALTSLVDQAVEKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-amino-4-ethylcycloheptane-1-carboxylate: A C7-Constrained Amino Acid Ester Scaffold for MedChem Procurement


Methyl 1-amino-4-ethylcycloheptane-1-carboxylate (CAS 1493205-46-1) is a non-proteinogenic, α,α-dialkylated amino acid ester belonging to the 1-aminocycloalkane-1-carboxylic acid (Acnc) class. It features a seven-membered cycloheptane ring with a rare 4-ethyl substituent, conferring distinct conformational and physicochemical properties compared to more common five- or six-membered ring analogs [1]. This compound serves as a conformationally constrained building block for peptidomimetic design, where backbone rigidity and tuned lipophilicity are critical for target engagement [2].

Why Methyl 1-amino-4-ethylcycloheptane-1-carboxylate Cannot Be Replaced by Simple Cycloalkane Amino Esters


Generic substitution within the Acnc family is not feasible because both ring size and substituent identity critically dictate conformational preference and lipophilicity. While Ac5c and Ac6c scaffolds impose distinct helical constraints, the Ac7c core uniquely adopts a twist-chair conformation that stabilizes β-turn and 3₁₀-helical motifs [1]. Furthermore, the 4-ethyl group on the target compound introduces a specific steric and hydrophobic increment; replacing it with an unsubstituted Ac7c-OMe or a smaller Ac6c-OMe results in a measurable LogP decrease of approximately 0.3 to 1.4 units, altering membrane partitioning and pharmacokinetic profile . Such differences preclude simple interchangeability in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Guide for Methyl 1-amino-4-ethylcycloheptane-1-carboxylate Procurement


Lipophilicity Gain vs. Unsubstituted Cycloheptane Analog (Ac7c-OMe)

The 4-ethyl substitution elevates the partition coefficient (LogP) substantially above the parent Ac7c-methyl ester. This directly impacts passive membrane permeability. The target compound exhibits a LogP of 2.20, versus 1.91 for the unsubstituted Methyl 1-aminocycloheptane-1-carboxylate .

Lipophilicity Drug Design SAR

Lipophilicity Advantage Over Six-Membered Ring Analog (Ac6c-OMe)

Beyond the ethyl substituent effect, the cycloheptane core itself provides a lipophilicity boost over the widely used cyclohexane analog. The target compound's LogP of 2.20 is markedly higher than the 0.8 value reported for Methyl 1-aminocyclohexane-1-carboxylate [1]. This reflects both the additional methylene in the ring and the ethyl branch.

Conformational Constraint Lipophilicity Peptidomimetics

Twist-Chair Conformation of Ac7c Core for β-Turn Stabilization

The cycloheptane ring of Ac7c residues adopts a twist-chair conformation in peptide crystals, in contrast to the chair conformation dominant in Ac6c. This conformation stabilizes type-I/III and type-II β-turn structures, as demonstrated in Boc-Aib-Ac7c-NHMe and Boc-Pro-Ac7c-Ala-OMe crystal structures [1]. Ac8c, by comparison, adopts a boat-chair conformation that promotes different secondary structure propensities [2].

Peptide Conformation X-ray Crystallography β-Turn Mimetics

Stoichiometric and Purity Assurance for Consistent SAR

Commercial sourcing for Methyl 1-amino-4-ethylcycloheptane-1-carboxylate frequently specifies a minimum purity of 97-98% , which is critical for reproducible biological assay results. Lower purity batches (e.g., 95% typical for some unsubstituted Acnc-OMe analogs) may introduce confounding byproducts in dose-response experiments.

Purity Specification Procurement Reproducibility

Methyl Ester as a Temporary Protecting Group for Synthetic Flexibility

The methyl ester variant provides a more labile protecting group compared to the ethyl ester analog (Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate), enabling selective orthogonal deprotection under milder basic conditions (e.g., LiOH/THF/H₂O vs. harsher saponification) . This allows incorporation of the acid-labile Ac7c scaffold into complex peptides without compromising other protecting groups.

Peptide Synthesis Protecting Group Strategy Synthetic Chemistry

High-Value Application Scenarios for Methyl 1-amino-4-ethylcycloheptane-1-carboxylate


Design of Orally Bioavailable β-Turn Peptidomimetics

The compound's elevated LogP (2.20) and Ac7c twist-chair geometry uniquely position it for designing orally available peptidomimetics that require both a defined β-turn conformation and sufficient membrane permeability. Incorporating this scaffold central to a bioactive peptide chain can simultaneously stabilize the turn motif while providing a >1.4 LogP advantage over an Ac6c-based analog [1].

Optimization of Hydrophobic Pockets in Kinase or GPCR SAR

The 4-ethyl substituent provides a precise hydrophobic contact that the unsubstituted Ac7c-OMe cannot. In SAR exploration where a specific lipophilic interaction is required to fill a receptor pocket, the ΔLogP of +0.29 directly quantifies this increased hydrophobic volume without altering the core ring conformation .

Synthesis of Orthogonally Protected Peptide Intermediates

The methyl ester's greater lability compared to the ethyl ester analog makes it the preferred choice for Fmoc/t-Bu solid-phase peptide synthesis (SPPS) protocols requiring mild, selective deprotection. This ensures that the acid-labile cycloheptane ring and the N-terminal amine remain intact during chain elongation .

Quote Request

Request a Quote for Methyl 1-amino-4-ethylcycloheptane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.